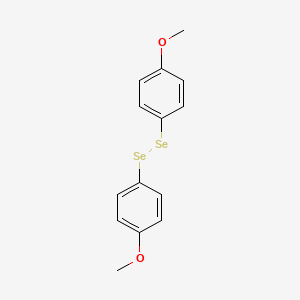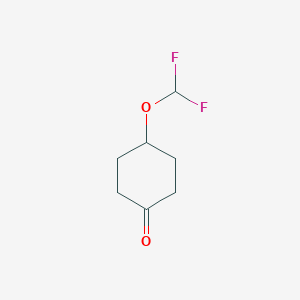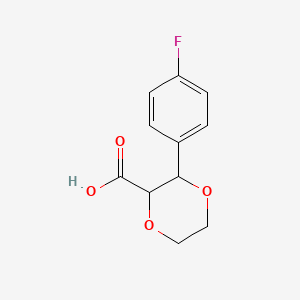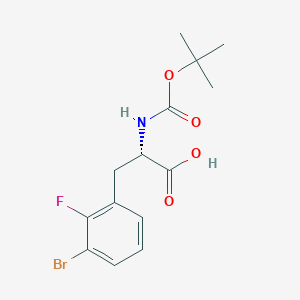
N-Boc-3-bromo-2-fluoro-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-3-bromo-2-fluoro-L-phenylalanine is a synthetic amino acid derivative with the molecular formula C14H17BrFNO4 and a molecular weight of 362.19 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom, and a fluorine atom on the phenylalanine backbone. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and peptide synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-bromo-2-fluoro-L-phenylalanine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using a tert-butoxycarbonyl (Boc) group to form N-Boc-L-phenylalanine.
Bromination: The protected phenylalanine undergoes bromination at the 3-position of the phenyl ring using a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-3-bromo-2-fluoro-L-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Peptide Coupling: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide bond formation.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azido, thiocyanato, or other substituted phenylalanine derivatives can be formed.
Deprotected Amino Acid: Removal of the Boc group yields 3-bromo-2-fluoro-L-phenylalanine.
Peptide Products: Coupling reactions result in the formation of peptides containing this compound.
Aplicaciones Científicas De Investigación
N-Boc-3-bromo-2-fluoro-L-phenylalanine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of peptide-based drugs and enzyme inhibitors.
Peptide Synthesis: The compound is incorporated into peptides to study protein-protein interactions and protein folding.
Biological Studies: It is used to investigate the effects of fluorinated amino acids on protein structure and function.
Industrial Applications: The compound is utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-Boc-3-bromo-2-fluoro-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The presence of the fluorine atom can enhance the stability and bioavailability of the peptides, while the bromine atom can serve as a site for further functionalization. The Boc protecting group ensures selective reactions at the amino group, allowing for precise modifications .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-3-bromo-L-phenylalanine: Lacks the fluorine atom, making it less versatile in certain applications.
N-Boc-2-bromo-5-fluoro-DL-phenylalanine: Has a different substitution pattern, affecting its reactivity and properties.
N-Fmoc-3-bromo-2-fluoro-L-phenylalanine: Uses a different protecting group (Fmoc) which is removed under basic conditions.
Uniqueness
N-Boc-3-bromo-2-fluoro-L-phenylalanine is unique due to the combination of the Boc protecting group, bromine, and fluorine atoms. This combination allows for diverse chemical modifications and applications in various fields of research .
Propiedades
Fórmula molecular |
C14H17BrFNO4 |
|---|---|
Peso molecular |
362.19 g/mol |
Nombre IUPAC |
(2S)-3-(3-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-10(12(18)19)7-8-5-4-6-9(15)11(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)/t10-/m0/s1 |
Clave InChI |
PGVIVQHZILLOCN-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C(=CC=C1)Br)F)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)Br)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


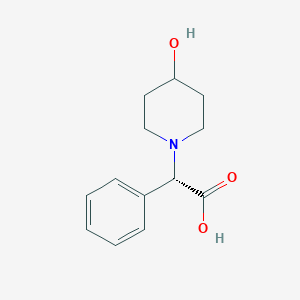
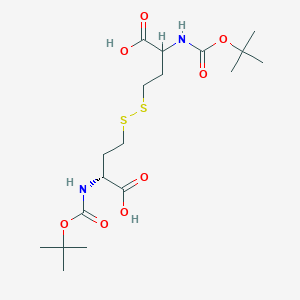
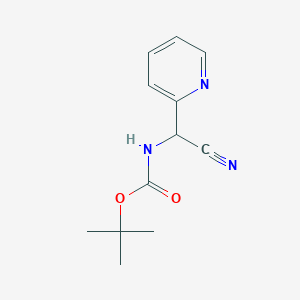
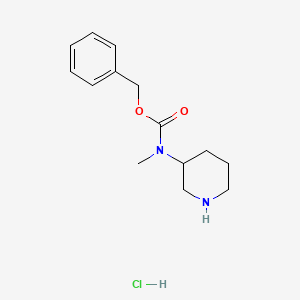
![[4-(2-Amino-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B13026172.png)
![4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026186.png)
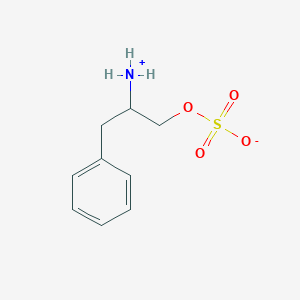
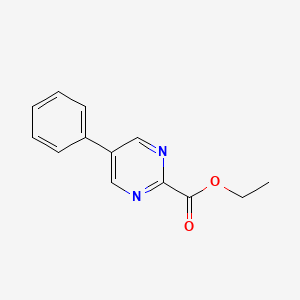
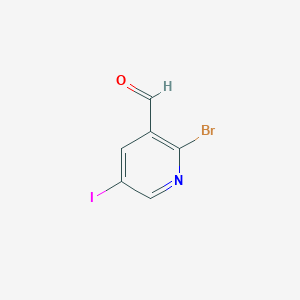
![3-ethoxy-N-methylspiro[3.3]heptan-1-amine](/img/structure/B13026208.png)

